Lipophilicity and Aqueous Solubility Differentiation Against the 5,7-Dimethyl Analogue
The 5,7-diphenyl substitution pattern confers markedly higher lipophilicity and lower aqueous solubility compared to the 5,7-dimethyl analogue (CAS 90349-23-8), making it more suitable for targeting intracellular or membrane-embedded proteins where passive membrane permeability is critical . The target compound exhibits a consensus LogP of 3.08 and predicted aqueous solubility of 0.0178 mg/mL (56.5 µM), whereas the 5,7-dimethyl analogue has an estimated LogP of 1.71 and aqueous solubility of 0.425 mg/mL—a 24-fold increase in solubility that reflects substantially different partitioning behaviour [1].
| Evidence Dimension | Lipophilicity (LogP) and aqueous solubility |
|---|---|
| Target Compound Data | Consensus LogP = 3.08; Predicted aqueous solubility = 0.0178 mg/mL (56.5 µM) |
| Comparator Or Baseline | 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid (CAS 90349-23-8): Estimated LogP = 1.71; EPI Suite water solubility = 0.425 mg/mL |
| Quantified Difference | Δ LogP = +1.37 units; Solubility ratio (dimethyl/diphenyl) = 24-fold higher for dimethyl analogue |
| Conditions | LogP predicted by consensus of five computational methods (iLOGP, XLOGP3, WLOGP, MLOGP, SILICOS-IT); solubility predicted by ESOL topological method |
Why This Matters
For membrane transporter inhibitor design, higher LogP enhances passive diffusion across lipid bilayers; the 24-fold solubility difference means the diphenyl analogue is better suited for lipophilic environments, while the dimethyl analogue is preferred for aqueous assay conditions.
- [1] ChemChart. 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid (90349-23-8). EPI Suite Water Solubility = 425.47 mg/L. ChemSpider estimated Log Kow = 1.71. View Source
